

# Technical Guide: Synthesis and Characterization of 2H-Indazole, 3-methoxy-2-methyl-

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## Compound of Interest

Compound Name:	2H-Indazole, 3-methoxy-2-methyl-
CAS No.:	185553-71-3
Cat. No.:	B11920893

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## Executive Summary

This technical guide details the regioselective synthesis and structural characterization of 3-methoxy-2-methyl-2H-indazole. While indazoles are privileged scaffolds in medicinal chemistry (e.g., the kinase inhibitors Pazopanib and Axitinib), the specific "3-methoxy-2-methyl" motif presents a unique synthetic challenge: controlling the competition between N-alkylation and O-alkylation in the tautomeric indazolone precursor.

This protocol utilizes a silver-mediated O-methylation strategy to lock the kinetic enol ether, ensuring high regiochemical fidelity. The guide includes detailed experimental procedures, mechanistic insights into the regioselectivity, and self-validating characterization data.

## Retrosynthetic Analysis & Strategy

The target molecule features a 2H-indazole core with a methyl group at  
and a methoxy group at

. Direct alkylation of a bare indazole ring often yields intractable mixtures of

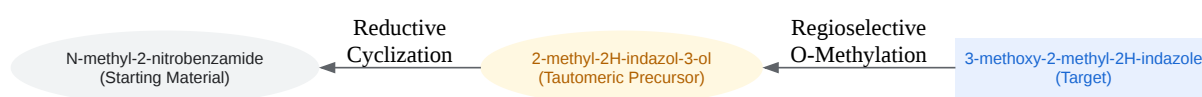
and

isomers.[1][2] Therefore, the strategy relies on pre-installing the

-methyl group via a cyclization precursor, followed by selective O-methylation.

## Strategic Pathway

- Precursor Assembly: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-one (also known as 2-methyl-2H-indazol-3-ol). This fixes the substituent.
- Functionalization: Regioselective O-methylation of the lactam/enol tautomer.



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Figure 1: Retrosynthetic logic prioritizing N2-positioning prior to ring closure.

## Experimental Protocols

### Step 1: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-one

The most reliable route to the

-methylated core avoids the ambiguity of alkylating an existing indazole ring. Instead, we employ the reductive cyclization of N-methyl-2-nitrobenzamide.

Reagents:

- N-methyl-2-nitrobenzamide (1.0 equiv)
- Zinc powder (4.0 equiv)
- Sodium Hydroxide (NaOH), 20% aqueous solution

- Methanol (solvent)

Protocol:

- Dissolution: Dissolve N-methyl-2-nitrobenzamide (10 mmol) in Methanol (50 mL).
- Activation: Add 20% aqueous NaOH (20 mL) and stir at room temperature for 10 minutes.
- Reduction: Cool the solution to 0°C. Add Zinc powder (40 mmol) portion-wise over 30 minutes to control the exotherm.
- Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. The solution typically turns from yellow to colorless/pale grey.
- Work-up: Filter the hot mixture through a Celite pad to remove zinc residues. Acidify the filtrate with HCl (1M) to pH ~5.
- Isolation: Concentrate the methanol under reduced pressure. The product, 2-methyl-2H-indazol-3-ol, precipitates as a white solid. Recrystallize from Ethanol/Water.

Checkpoint (Self-Validation):

- Appearance: White crystalline solid.
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the

-Me signal around

3.6 ppm and a broad singlet for the -OH (enol form) or amide NH (keto form) depending on solvent polarity.

## Step 2: Regioselective O-Methylation (The Critical Step)

The precursor exists in equilibrium between the lactam (keto) and lactim (enol) forms. Standard alkylation (e.g., NaH/Mel) often favors N-alkylation at the

position due to the thermodynamic stability of the amide-like resonance. To force O-methylation, we utilize Silver Carbonate (

), which acts as a "soft" Lewis acid, coordinating the nitrogen and directing the electrophile to the "hard" oxygen center.

Reagents:

- 2-methyl-2H-indazol-3-ol (from Step 1) (1.0 equiv)
- Methyl Iodide (MeI) (1.5 equiv)
- Silver Carbonate ( ) (1.1 equiv)
- Benzene or Toluene (Anhydrous solvent)

Protocol:

- Setup: In a flame-dried round-bottom flask under Argon, suspend 2-methyl-2H-indazol-3-ol (5 mmol) and (5.5 mmol) in anhydrous Toluene (30 mL).
- Addition: Add Methyl Iodide (7.5 mmol) dropwise via syringe. Use a foil wrap to protect the reaction from light (silver salts are photosensitive).
- Reaction: Stir at room temperature for 24 hours. If TLC shows incomplete conversion, heat gently to 40°C.
- Filtration: Filter the reaction mixture through a short pad of silica gel or Celite to remove silver iodide precipitates. Wash the pad with Ethyl Acetate.
- Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

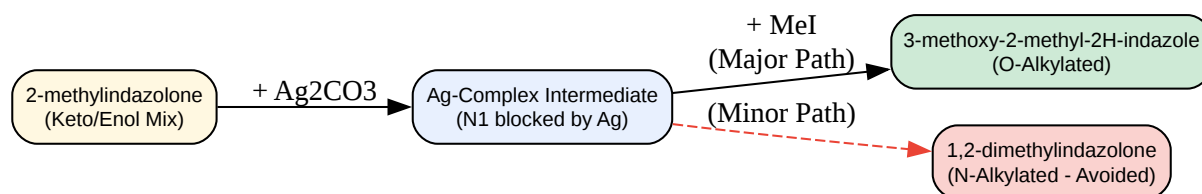
Mechanism of Selectivity: The silver ion (

) coordinates to the

lone pair and the

-system, effectively blocking

-alkylation. This leaves the oxygen atom as the primary nucleophile to attack the methyl iodide.



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Figure 2: Mechanistic pathway highlighting the role of Silver Carbonate in directing O-alkylation.

## Characterization & Data Analysis

The identity of 3-methoxy-2-methyl-2H-indazole is confirmed by the distinct chemical shifts of the two methyl groups. In the

-methylated byproduct (1,2-dimethylindazolone), the carbonyl carbon would appear ~160-170 ppm. In the target O-methyl compound, the

carbon is part of an enol ether, typically shifting upfield relative to the carbonyl, and the

-Me proton signal is distinct.

## Quantitative Data Summary

Property	Expected Value / Range	Diagnostic Note
Physical State	White to off-white solid	
1H NMR (N-Me)	3.80 – 3.95 ppm (s, 3H)	-Methyl group
1H NMR (O-Me)	4.10 – 4.25 ppm (s, 3H)	-Methoxy group (Deshielded by Oxygen)
1H NMR (Ar-H)	6.90 – 7.70 ppm (m, 4H)	Aromatic core
13C NMR (C3)	150 – 155 ppm	Diagnostic of C-O bond (vs C=O >160 ppm)
MS (ESI+)	m/z 163.09	Consistent with Formula

## Interpretation of NMR[5]

- **Regioisomer Check:** If you observe two methyl singlets very close to each other (e.g., 3.4 and 3.5 ppm), suspect the N1,N2-dimethyl byproduct. The O-methyl group must appear downfield (>4.0 ppm) due to the electronegativity of oxygen.
- **Tautomerism:** The presence of the O-methyl group locks the system in the 2H-quinoid-like form, preventing tautomerization back to the ketone.

## Critical Discussion & Troubleshooting

### Why not use Sodium Hydride (NaH)?

Using NaH creates a "naked" anion. The negative charge is delocalized between the Oxygen and

. Since Nitrogen is often a better nucleophile in these fused systems (and the amide-like product is thermodynamically more stable), NaH/MeI conditions frequently yield 1,2-dimethylindazol-3-one as the major product. The use of

is a specific "heteroatom control" tactic.

## Alternative Route: Mitsunobu Reaction

If the silver method fails or yields are low, the Mitsunobu reaction is a viable alternative for Step 2.

- Conditions: 2-methyl-2H-indazol-3-ol + Methanol +  
+ DIAD in THF.
- Advantage: Mitsunobu conditions generally favor O-alkylation of lactams/amides over N-alkylation due to the formation of the oxy-phosponium intermediate.

## Safety & Handling

- Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.
- Silver Carbonate: Toxic to aquatic life and can stain skin (argyria). Dispose of silver waste in dedicated heavy metal containers.
- Indazoles: Many indazole derivatives are biologically active (kinase inhibitors).[3] Treat the final product as a potential potent bioactive agent.

## References

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